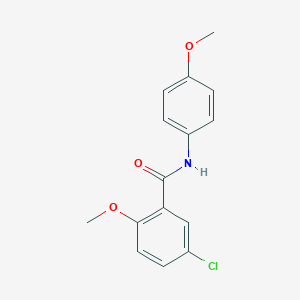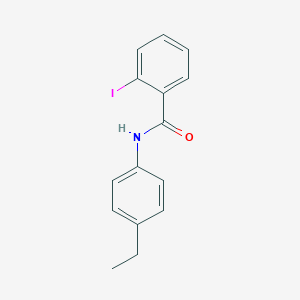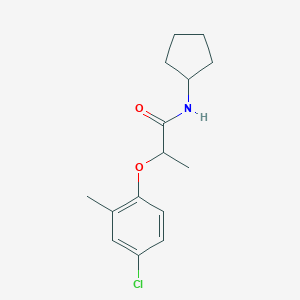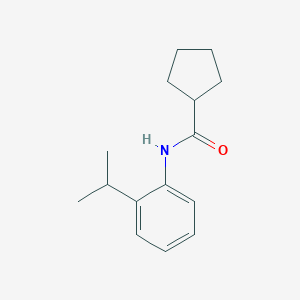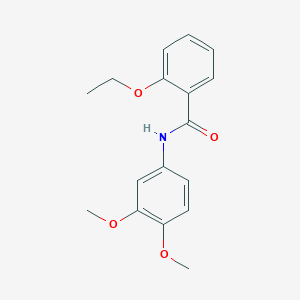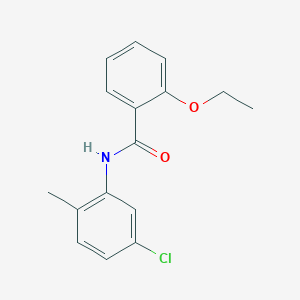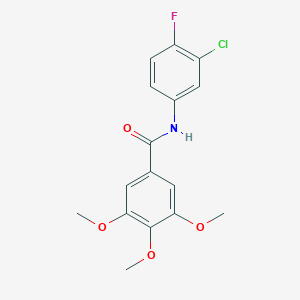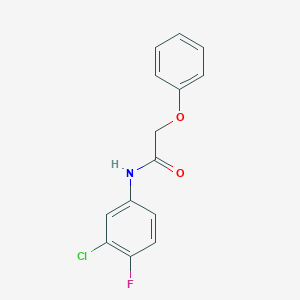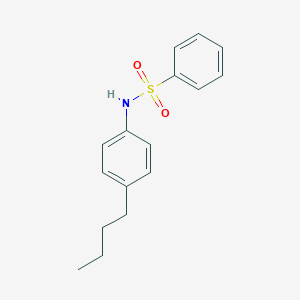
N-(4-butylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)benzenesulfonamide, also known as BBPS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBPS belongs to the class of sulfonamide drugs, which are widely used for their antibacterial, antifungal, and diuretic properties. However, BBPS has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide is not fully understood. However, it has been proposed that N-(4-butylphenyl)benzenesulfonamide inhibits the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Metalloproteinases are enzymes that are involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by N-(4-butylphenyl)benzenesulfonamide may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)benzenesulfonamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. In addition, N-(4-butylphenyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(4-butylphenyl)benzenesulfonamide has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. N-(4-butylphenyl)benzenesulfonamide has been found to exhibit unique properties that make it a promising candidate for the development of novel drugs. However, there are also some limitations to the use of N-(4-butylphenyl)benzenesulfonamide in lab experiments. N-(4-butylphenyl)benzenesulfonamide may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile.
Orientations Futures
There are several future directions for the study of N-(4-butylphenyl)benzenesulfonamide. One potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Another potential area of research is the development of N-(4-butylphenyl)benzenesulfonamide-based drugs for the treatment of viral infections such as HIV and hepatitis C virus. Further studies are also needed to elucidate the exact mechanism of action of N-(4-butylphenyl)benzenesulfonamide and to determine its toxicity profile. Overall, N-(4-butylphenyl)benzenesulfonamide is a promising compound that has the potential to lead to the development of novel drugs with therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-butylphenyl)benzenesulfonamide involves the reaction of 4-butylphenol with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization. The yield of N-(4-butylphenyl)benzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
N-(4-butylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anticancer, and antiviral properties. N-(4-butylphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. N-(4-butylphenyl)benzenesulfonamide has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
Propriétés
Formule moléculaire |
C16H19NO2S |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(4-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-7-14-10-12-15(13-11-14)17-20(18,19)16-8-5-4-6-9-16/h4-6,8-13,17H,2-3,7H2,1H3 |
Clé InChI |
RNOCMAYJXZFWHP-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




